An In-depth Technical Guide to N-Boc-5-Hydroxyindoline: Chemical Properties, Structure, and Synthetic Applications
An In-depth Technical Guide to N-Boc-5-Hydroxyindoline: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-5-hydroxyindoline, systematically named tert-butyl 5-hydroxy-2,3-dihydroindole-1-carboxylate, is a synthetically valuable heterocyclic compound. Its structure incorporates a bicyclic indoline core, featuring a hydroxyl group at the 5-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This strategic combination of functional groups makes it a versatile intermediate in the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The Boc group provides stability and allows for selective reactions at other positions of the molecule, while the hydroxyl group offers a convenient handle for further functionalization. This guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of N-Boc-5-hydroxyindoline.
Chemical Properties and Structure
N-Boc-5-hydroxyindoline is a stable, solid compound at room temperature, typically appearing as a white to off-white powder. Its stability is enhanced by the presence of the Boc protecting group, which prevents unwanted side reactions at the indoline nitrogen.[1]
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | tert-butyl 5-hydroxy-2,3-dihydroindole-1-carboxylate | [2] |
| CAS Number | 170147-76-9 | [2] |
| Molecular Formula | C₁₃H₁₇NO₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Appearance | White to off-white solid | General Supplier Information |
| Storage | Sealed in dry, 2-8°C | [1] |
Note: Experimental values for melting point, boiling point, and specific solubility in various solvents are not consistently reported in publicly available literature. Researchers should determine these properties experimentally as needed for their specific applications.
Structural Information
The structure of N-Boc-5-hydroxyindoline is characterized by the fusion of a benzene ring and a pyrrolidine ring, with the nitrogen of the pyrrolidine ring protected by a Boc group. The hydroxyl group is attached to the 5-position of the benzene ring.
| Identifier | String |
| SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)O |
| InChI | InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-8-6-9-4-5-10(15)7-11(9)14/h4-5,7,15H,6,8H2,1-3H3 |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the dihydropyrrole ring, and the protons of the Boc group.
-
Aromatic Protons: Signals in the aromatic region (typically δ 6.5-7.5 ppm), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Indoline Protons: Two triplets corresponding to the methylene groups at the 2 and 3 positions of the indoline ring, likely in the δ 3.0-4.0 ppm range.
-
Boc Protons: A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group, appearing upfield around δ 1.5 ppm.[3]
-
Hydroxyl Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 150-160 ppm, corresponding to the carbonyl carbon of the Boc group.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be shifted further downfield.
-
Indoline Carbons: Signals for the two methylene carbons of the indoline ring, typically in the δ 25-55 ppm range.
-
Boc Carbons: A quaternary carbon signal around δ 80 ppm and a signal for the three methyl carbons around δ 28 ppm.[4][5]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the various functional groups present.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H Stretch: Absent due to the Boc protection of the indoline nitrogen.
-
C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ for the carbonyl of the Boc group.
-
C-O Stretch: Bands in the region of 1000-1300 cm⁻¹ for the C-O bonds of the ester and hydroxyl groups.
-
Aromatic C-H Stretch: Signals typically above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals typically below 3000 cm⁻¹.
Mass Spectrometry (Predicted)
In a mass spectrum, N-Boc-5-hydroxyindoline is expected to show a molecular ion peak [M]⁺. Common fragmentation patterns for N-Boc protected compounds include the loss of isobutylene (M-56) and the loss of the entire Boc group (M-100).[6][7][8][9]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of N-Boc-5-hydroxyindoline are not extensively published. However, a general synthetic approach can be inferred from the literature on the synthesis of related N-Boc protected indolines.
General Synthesis Workflow
A plausible synthetic route to N-Boc-5-hydroxyindoline involves the protection of the nitrogen of 5-hydroxyindoline with a Boc group.
Illustrative Protocol for Boc Protection:
-
Dissolution: Dissolve 5-hydroxyindoline in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), to the solution.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the reaction mixture at room temperature or 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure N-Boc-5-hydroxyindoline.
Applications in Research and Drug Development
N-Boc-5-hydroxyindoline serves as a key building block in the synthesis of various biologically active molecules. The indoline scaffold is a privileged structure found in numerous natural products and pharmaceuticals.[10]
Role as a Synthetic Intermediate
The primary application of N-Boc-5-hydroxyindoline is as a versatile intermediate for the construction of more complex molecular architectures. The hydroxyl group at the 5-position can be readily converted into other functional groups, such as ethers, esters, or used as a handle for cross-coupling reactions to introduce new substituents onto the aromatic ring. The Boc group can be easily removed under acidic conditions to liberate the indoline nitrogen, which can then be further functionalized. This allows for a divergent synthetic approach to generate libraries of diverse indole-based compounds for high-throughput screening in drug discovery programs.[10]
Potential Biological Significance
While specific biological activities for N-Boc-5-hydroxyindoline itself are not widely reported, the broader class of indole and indoline derivatives is known to exhibit a wide range of pharmacological properties. The 5-hydroxyindole motif is a core component of the neurotransmitter serotonin, which plays a crucial role in regulating mood, appetite, and sleep.[11] Derivatives of 5-hydroxyindole have been investigated for various therapeutic applications, including as inhibitors of enzymes like 5-lipoxygenase and as inverse agonists for the histamine H3 receptor.[11] The indoline nucleus is also a common feature in molecules that inhibit tubulin polymerization, a key target in cancer therapy.[11] Therefore, N-Boc-5-hydroxyindoline represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in these areas.
Conclusion
N-Boc-5-hydroxyindoline is a strategically important building block for organic synthesis, particularly in the field of medicinal chemistry. Its protected nitrogen and functionalizable hydroxyl group provide chemists with a versatile platform for the construction of diverse and complex molecular structures. While detailed experimental data for this specific compound is somewhat limited in the public domain, its utility as a synthetic intermediate is well-established. Further research into the synthesis and biological evaluation of derivatives of N-Boc-5-hydroxyindoline is likely to yield novel compounds with significant therapeutic potential. This guide serves as a foundational resource for researchers embarking on work with this valuable synthetic tool.
References
- 1. chiralen.com [chiralen.com]
- 2. pschemicals.com [pschemicals.com]
- 3. pure.uva.nl [pure.uva.nl]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. N-Boc-5-Hydroxyindoline||Supplier [benchchem.com]
- 11. N-Boc-5-Hydroxyindole | 434958-85-7 | Benchchem [benchchem.com]
